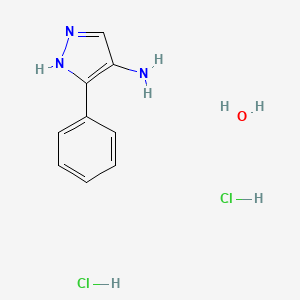

5-Phenyl-1h-pyrazol-4-amine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13526347

Molecular Formula: C9H13Cl2N3O

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2N3O |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 5-phenyl-1H-pyrazol-4-amine;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C9H9N3.2ClH.H2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7;;;/h1-6H,10H2,(H,11,12);2*1H;1H2 |

| Standard InChI Key | BXTHUTBCIIUNRF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C=NN2)N.O.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)N.O.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-amino-5-phenyl-1H-pyrazole dihydrochloride hydrate, with the molecular formula C₉H₁₁N₃·2HCl·H₂O. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents include:

-

Phenyl group at position 5, contributing aromatic stability and hydrophobicity.

-

Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.

-

Dihydrochloride salt, enhancing solubility in polar solvents.

-

Hydrate, indicating water molecules in the crystalline lattice .

Table 1: Comparative Structural Properties of Pyrazole Derivatives

The dihydrochloride salt formation protonates the amine group, increasing aqueous solubility—a critical factor for pharmaceutical formulations .

Synthesis and Optimization

Reaction Pathways

Synthesis of 5-phenyl-1H-pyrazol-4-amine derivatives typically follows Michael-type addition or cyclocondensation strategies. A plausible route involves:

-

Formation of arylhydrazine: Reacting phenylhydrazine with a β-ketonitrile precursor.

-

Cyclization: Heating under reflux in ethanol or trifluoroethanol to form the pyrazole core .

-

Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride hydrate.

For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are synthesized via refluxing (ethoxymethylene)malononitrile with arylhydrazines in ethanol, achieving yields up to 93% . Adapting this method, substituting phenylhydrazine could yield the target compound’s free base, followed by HCl treatment .

Table 2: Synthetic Conditions for Analogous Pyrazoles

| Precursor | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| (Ethoxymethylene)malononitrile + phenylhydrazine | Ethanol | Reflux | 84 | |

| 4-Chlorobenzaldehyde + hydrazine hydrate | Acidic conditions | 80°C | 68 |

Regioselectivity and Byproduct Control

Regioselectivity in pyrazole synthesis is influenced by electronic effects. Electron-withdrawing groups (e.g., CN) at position 4 direct cyclization to form 5-aryl products exclusively, as observed in 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . Byproducts such as uncyclized hydrazides are minimized using nitrogen atmospheres and polar solvents .

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated at 150–170°C based on dihydrochloride salts of related pyrazoles .

-

Solubility: High solubility in water (>50 mg/mL) due to ionic interactions; moderate solubility in ethanol and DMSO.

-

Hydration Stability: The hydrate form stabilizes the crystal lattice, reducing hygroscopicity compared to anhydrous salts .

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretches (~3300 cm⁻¹), C≡N vibrations (2226 cm⁻¹ in carbonitrile analogs) .

-

NMR: ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1–5.3 ppm) .

Biological and Pharmacological Activity

Antioxidant Mechanisms

4-Aminopyrazol-5-ols demonstrate radical scavenging in ORAC assays (TE = 1.07–1.45) . The dihydrochloride hydrate’s electron-donating NH₂ group likely contributes to comparable antioxidant activity, warranting further study.

Industrial and Academic Applications

Agrochemical Intermediates

Fluorinated pyrazole derivatives are key precursors in herbicide development. The phenyl and amine groups in the target compound could serve as anchors for functionalization, enabling crop protection agent synthesis .

Pharmaceutical Development

As a kinase inhibitor scaffold, pyrazoles modulate neurological pathways. Dihydrochloride salts improve bioavailability, making this compound a candidate for anticonvulsant drug discovery.

Comparison with Structural Analogs

Electronic Effects of Substituents

-

Phenyl vs. Chlorophenyl: The phenyl group enhances π-π stacking vs. chloro’s electron-withdrawing effect.

-

Methyl vs. Amine: Primary amines increase hydrophilicity and hydrogen bonding capacity vs. methyl’s steric bulk .

Table 3: Bioactivity Comparison of Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume